Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride
Description
The compound Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride is a piperazine derivative characterized by a 4-chlorobenzyloxy group attached to a 2-hydroxypropyl chain, with an ethyl carboxylate moiety at the piperazine nitrogen. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
ethyl 4-[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4.ClH/c1-2-24-17(22)20-9-7-19(8-10-20)11-16(21)13-23-12-14-3-5-15(18)6-4-14;/h3-6,16,21H,2,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLZAMSAHFMKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a piperazine moiety and a chlorobenzyl ether, suggests various biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H26ClN2O4
- Molecular Weight : 393.31 g/mol
- CAS Number : Not specified in the sources
The compound's structure allows for interactions with various biological targets, potentially influencing multiple pathways.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties. It has been observed to inhibit the growth of certain Gram-positive and Gram-negative bacteria, potentially through interference with bacterial cell wall synthesis or membrane integrity.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis (programmed cell death) pathways, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, possibly by inhibiting pro-inflammatory cytokines and mediators.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways:
- Receptor Modulation : The piperazine ring may allow for binding to neurotransmitter receptors, potentially influencing mood and cognition.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, contributing to its cytotoxic effects on cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study Example
In a study conducted by Pendergrass et al., the compound was evaluated for its effects on E. coli using a type III secretion system assay. The results indicated significant inhibition of the secretion system at concentrations above 50 μM, suggesting potential applications in treating bacterial infections resistant to traditional antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride exhibit antimicrobial properties. These compounds are being investigated for their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Study:
In a study evaluating the antimicrobial efficacy of piperazine derivatives, it was found that certain structural modifications, including the incorporation of chlorobenzyl groups, enhanced activity against Gram-positive bacteria .
Anticancer Potential
The compound is also being explored for its potential anticancer properties. Piperazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Data Table: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Ethyl 4-{...} | HeLa | 20 | Cell cycle arrest |
This table summarizes findings from various studies, showcasing the potential of piperazine derivatives in cancer therapy .
Neurological Research
This compound may also play a role in neurological research, particularly concerning its effects on neurotransmitter systems.
Case Study:
In a neuropharmacological study, piperazine derivatives were tested for their ability to modulate serotonin receptors, which are crucial in treating mood disorders . The findings suggest that modifications in the piperazine structure can lead to enhanced receptor affinity and selectivity.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic ring or side chains:
Substituent-Driven Property Variations
Lipophilicity and Solubility: The 4-chlorobenzyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 3,4-dimethylphenoxy group (logP ~2.8) in , due to the electron-withdrawing chlorine atom. This enhances membrane permeability but may reduce aqueous solubility. Compounds like HBK15 () with 2-methoxyphenyl groups exhibit moderate solubility in polar solvents, whereas the target’s hydroxypropyl chain introduces hydrogen-bonding capacity, balancing solubility .
Pharmacological Implications: The 4-chloro substituent in the target compound may enhance affinity for serotonin or dopamine receptors compared to methyl or methoxy groups, as seen in HBK15 ().
Synthetic Pathways :
- The target compound’s synthesis likely involves N-alkylation of piperazine with a brominated 2-hydroxypropyl intermediate, followed by carboxylation and HCl salt formation (similar to ).
- Analogues like use direct N-alkylation of 4-(4-chlorophenyl)piperazine, whereas HBK15 () employs multi-step coupling with HOBt/EDC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
